molecular formula C8H4ClNOS B14489033 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde CAS No. 65977-53-9

5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde

Cat. No.: B14489033
CAS No.: 65977-53-9
M. Wt: 197.64 g/mol
InChI Key: MOICBJCEBDRYAW-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thieno[2,3-c]pyridine moiety allows for hydrogen bonding and hydrophobic interactions with the target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is unique due to its specific ring fusion and the presence of both chlorine and aldehyde functional groups. This combination imparts distinct reactivity and binding properties compared to its analogs.

Properties

CAS No.

65977-53-9

Molecular Formula

C8H4ClNOS

Molecular Weight

197.64 g/mol

IUPAC Name

5-chlorothieno[2,3-c]pyridine-4-carbaldehyde

InChI

InChI=1S/C8H4ClNOS/c9-8-6(4-11)5-1-2-12-7(5)3-10-8/h1-4H

InChI Key

MOICBJCEBDRYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(C(=C21)C=O)Cl

Origin of Product

United States

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